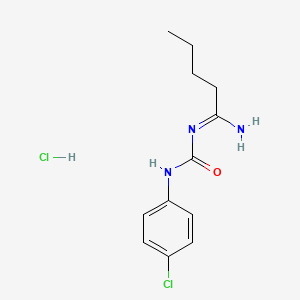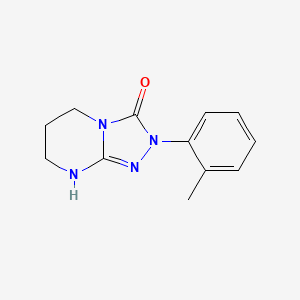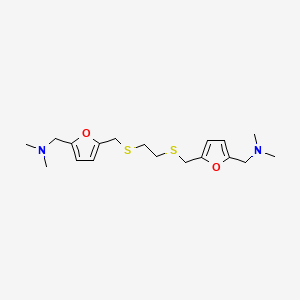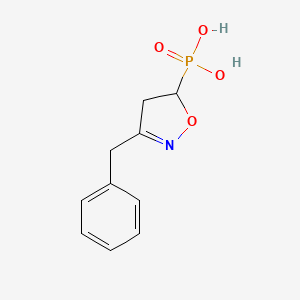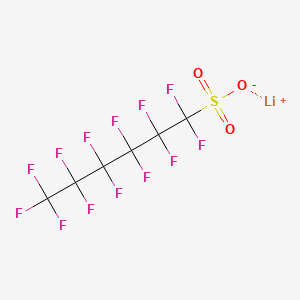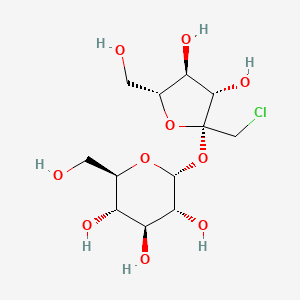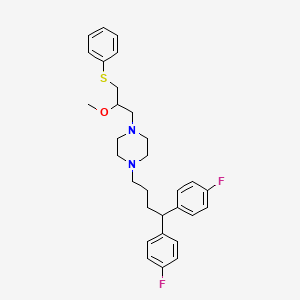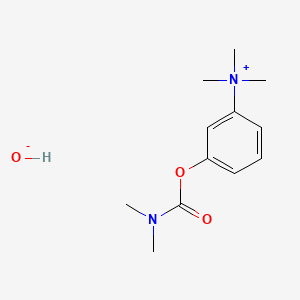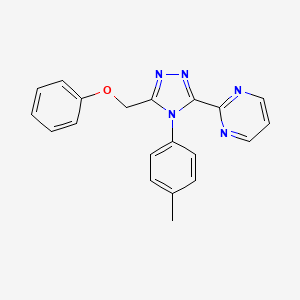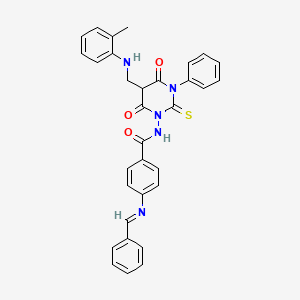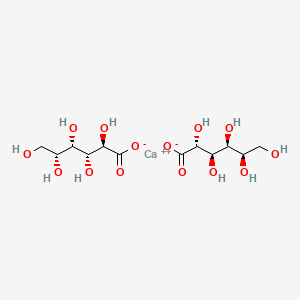
Calcium gulonate, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium gulonate, D- is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions related to calcium deficiency. This compound is known for its high solubility in water and its ability to provide a bioavailable form of calcium, which is essential for various physiological functions, including bone health, muscle function, and nerve transmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium gulonate, D- can be synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Reaction with Calcium Carbonate: Gluconic acid is reacted with calcium carbonate at a temperature of 80-90°C to form calcium gulonate and carbon dioxide.
Reaction with Calcium Hydroxide: Alternatively, gluconic acid can be reacted with calcium hydroxide to produce calcium gulonate and water.
Industrial Production Methods
Industrial production of calcium gulonate, D- involves large-scale reactions using either calcium carbonate or calcium hydroxide as the calcium source. The process includes:
Mixing and Heating: Gluconic acid is mixed with the calcium source and heated to the desired temperature.
Filtration and Crystallization: The resulting solution is filtered to remove impurities and then cooled to crystallize the calcium gulonate.
Drying and Packaging: The crystallized product is dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium gulonate, D- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to gluconic acid.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives and metal gluconates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium gulonate, D- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in analytical chemistry.
Biology: It is studied for its role in cellular calcium signaling and its effects on cellular metabolism.
Medicine: It is used as a calcium supplement to treat conditions like hypocalcemia, osteoporosis, and rickets.
Mécanisme D'action
Calcium gulonate, D- exerts its effects by providing bioavailable calcium ions that are essential for various physiological processes. The calcium ions moderate nerve and muscle performance by regulating action potential thresholds. In cases of hydrogen fluoride exposure, calcium gulonate provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium gluconate: Similar in structure and function, used as a calcium supplement and medication.
Calcium lactate: Another calcium salt used for similar purposes but with different solubility and bioavailability properties.
Calcium chloride: Used in medical emergencies to treat hypocalcemia but has different pharmacokinetic properties.
Uniqueness
Calcium gulonate, D- is unique due to its high solubility in water and its ability to provide a bioavailable form of calcium with minimal side effects. It is preferred in situations where a gentle and effective calcium supplement is needed .
Propriétés
Numéro CAS |
6027-86-7 |
|---|---|
Formule moléculaire |
C12H22CaO14 |
Poids moléculaire |
430.37 g/mol |
Nom IUPAC |
calcium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4-,5-;/m11./s1 |
Clé InChI |
NEEHYRZPVYRGPP-MZDSYRDGSA-L |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




